molecular formula C27H26ClN3O2 B11414240 1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11414240
M. Wt: 460.0 g/mol
InChI Key: DESCGQBZSQOTQT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzodiazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazole structure, followed by the introduction of the chlorophenyl and pyrrolidinone groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the chlorophenyl group but differs in the core structure and functional groups.

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Contains a chlorophenyl group and is used in different applications.

Uniqueness

1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-19-7-4-10-23(15-19)33-14-6-13-30-25-12-3-2-11-24(25)29-27(30)20-16-26(32)31(18-20)22-9-5-8-21(28)17-22/h2-5,7-12,15,17,20H,6,13-14,16,18H2,1H3

InChI Key

DESCGQBZSQOTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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